molecular formula C15H10F2N2O3 B5594877 N-(2-fluoro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide

N-(2-fluoro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5594877
M. Wt: 304.25 g/mol
InChI Key: DLRUZQAOTGOMTH-FPYGCLRLSA-N
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Description

Synthesis Analysis

Acrylamide derivatives, such as N-(4-nitrophenyl)acrylamide, have been synthesized and characterized using techniques like Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and computational methods (Tanış, Çankaya, & Yalçın, 2019). The synthesis involves condensation reactions and specific modifications to introduce functional groups that confer unique properties to the molecule.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is typically analyzed using spectroscopic techniques and computational models. For example, studies have determined the conformation, vibrational and electronic transitions, and isometric chemical shifts of similar compounds through experimental and theoretical analyses (Asiri, Karabacak, Kurt, & Alamry, 2011).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including polymerization and aminocyclization, which are influenced by their functional groups. For instance, N-(4-iodo-1,3-diphenylbutyl) acrylamide undergoes radical homopolymerization, suggesting potential for enhanced oil recovery applications (Huang et al., 2019).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility and melting points, are critical for their application in various domains. Solubility data for related compounds in different solvent mixtures provide insight into their potential for industrial product and process design (Yao, Li, Luo, & Liu, 2010).

properties

IUPAC Name

(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-14-9-12(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRUZQAOTGOMTH-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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